Cas no 83709-83-5 (2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclonona-4,9-diene)

2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclonona-4,9-diene structure
83709-83-5 structure
Product name:2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclonona-4,9-diene
CAS No:83709-83-5
MF:C13H20O2
MW:208.297
CID:2021606
PubChem ID:15558328

2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclonona-4,9-diene Chemical and Physical Properties

Names and Identifiers

    • 2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclonona-4,9-diene
    • 2,2,6-trimethyl-8-(1-hydroxy)ethyl-7-oxabicyclo[4.3.0.]nona-4,9-diene
    • Actinidol
    • DTXSID901183024
    • DTXSID20574137
    • 2,4,5,7a-Tetrahydro-alpha,4,4,7a-tetramethyl-2-benzofuranmethanol
    • 17092-94-3
    • 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
    • 83709-83-5
    • 1-(4,4,7a-trimethyl-2,5-dihydro-1-benzofuran-2-yl)ethanol
    • 2,4,5,7a-Tetrahydro-I+/-,4,4,7a-tetramethyl-2-benzofuranmethanol
    • Inchi: InChI=1S/C13H20O2/c1-9(14)10-8-11-12(2,3)6-5-7-13(11,4)15-10/h5,7-10,14H,6H2,1-4H3
    • InChI Key: MGXXOIZXJCPUJG-UHFFFAOYSA-N
    • SMILES: CC(C1C=C2C(CC=CC2(O1)C)(C)C)O

Computed Properties

  • Exact Mass: 208.146329876g/mol
  • Monoisotopic Mass: 208.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.9

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